

Application Notes and Protocols for OX-34 in Immunohistochemistry (IHC-P)

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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

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Introduction

The OX-34 monoclonal antibody is a valuable tool for the specific detection of the CD2 antigen on the surface of T cells and natural killer (NK) cells in rats. This document provides detailed application notes and a comprehensive protocol for the use of OX-34 in immunohistochemistry on paraffin-embedded (IHC-P) tissues. While the optimal dilution for any antibody is application- and assay-dependent, this guide offers a recommended starting point and a framework for systematic optimization to achieve robust and specific staining.

Quantitative Data Summary

As specific dilutions for OX-34 in IHC-P are highly dependent on the experimental conditions, a titration experiment is strongly recommended to determine the optimal concentration. The following table provides a general starting point for dilution optimization based on typical concentrations for monoclonal antibodies in IHC-P applications.[1][2]



Parameter	Recommended Starting Range	Notes
Antibody Concentration	5-25 μg/mL	This is a broad range; for initial experiments, start with a midrange concentration and perform a dilution series.
Dilution Factor (from a 1 mg/mL stock)	1:40 - 1:200	This is an estimated range. The optimal dilution must be determined empirically.
Incubation Time	1-2 hours at room temperature or overnight at 4°C	Longer incubation at a lower temperature can increase specific signal and reduce background.
Positive Control Tissue	Rat spleen or lymph node	These tissues have a high population of T cells expressing CD2.[3]
Negative Control	Isotype control antibody at the same concentration	This control is crucial to assess non-specific background staining.

Experimental Protocols

This section details a standard protocol for IHC-P using the OX-34 antibody on rat tissues.

Materials and Reagents

- Formalin-fixed, paraffin-embedded rat tissue sections (4-5 μm) on charged slides
- OX-34 monoclonal antibody
- Isotype control antibody (Mouse IgG2a)
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)



- · Deionized or distilled water
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
- Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
- Endogenous peroxidase blocking solution (e.g., 3% hydrogen peroxide in methanol)
- Blocking solution (e.g., 5% normal goat serum in TBS)
- Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
- Streptavidin-HRP conjugate
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- · Mounting medium

Step-by-Step Protocol

- Deparaffinization and Rehydration:
 - 1. Immerse slides in xylene for 2 x 5 minutes.
 - 2. Transfer slides through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).
 - 3. Rinse slides in deionized water for 5 minutes.
- Antigen Retrieval:
 - 1. Immerse slides in pre-heated antigen retrieval buffer.
 - 2. Heat the slides using a steamer, water bath, or microwave. The optimal time and temperature should be determined empirically (e.g., 95-100°C for 20-30 minutes).
 - 3. Allow slides to cool to room temperature in the buffer (approximately 20 minutes).



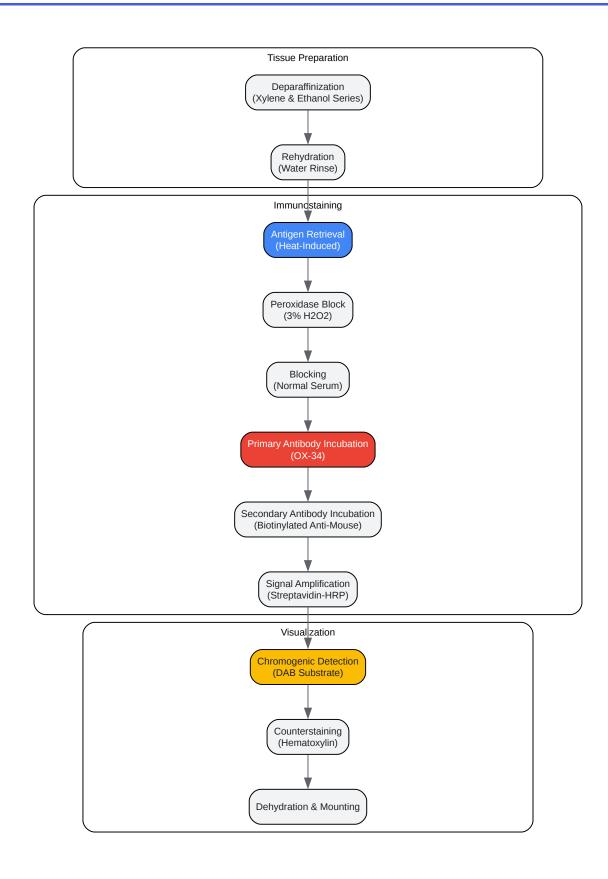
- 4. Rinse slides with wash buffer (2 x 5 minutes).
- Peroxidase Blocking:
 - 1. Incubate slides in endogenous peroxidase blocking solution for 10-15 minutes at room temperature.
 - 2. Rinse slides with wash buffer (2 x 5 minutes).
- Blocking:
 - 1. Incubate slides with blocking solution for 30-60 minutes at room temperature in a humidified chamber to minimize non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the OX-34 antibody and the isotype control to the desired concentration in antibody diluent (e.g., TBS with 1% BSA).
 - 2. Apply the diluted primary antibody to the tissue sections and incubate in a humidified chamber (e.g., for 1-2 hours at room temperature or overnight at 4°C).
- Secondary Antibody Incubation:
 - 1. Rinse slides with wash buffer (3 x 5 minutes).
 - 2. Apply the biotinylated secondary antibody according to the manufacturer's instructions and incubate for 30-60 minutes at room temperature.
- Signal Amplification:
 - 1. Rinse slides with wash buffer (3 x 5 minutes).
 - 2. Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
- Chromogenic Detection:
 - 1. Rinse slides with wash buffer (3 x 5 minutes).



- 2. Prepare the DAB substrate solution immediately before use and apply to the tissue sections.
- 3. Monitor the color development under a microscope (typically 2-10 minutes).
- 4. Stop the reaction by immersing the slides in deionized water.
- Counterstaining:
 - 1. Counterstain with hematoxylin for 30-60 seconds.
 - 2. "Blue" the sections in running tap water.
- · Dehydration and Mounting:
 - 1. Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
 - 2. Clear in xylene and mount with a permanent mounting medium.

Visualizations Experimental Workflow for OX-34 IHC-P





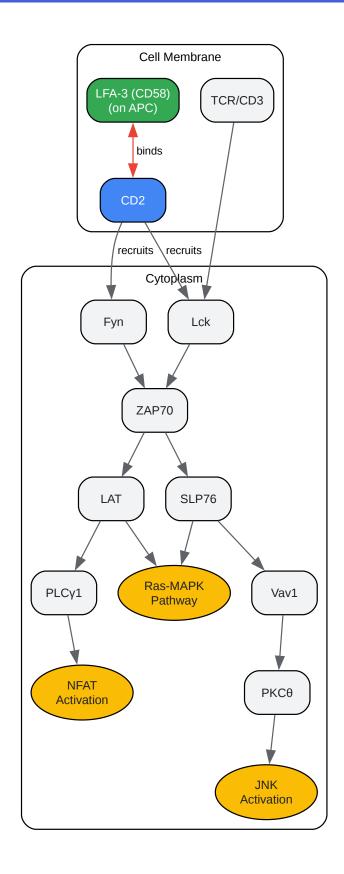
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Caption: A flowchart illustrating the key steps in the immunohistochemistry-paraffin (IHC-P) protocol for the OX-34 antibody.

CD2 Signaling Pathway





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Caption: A simplified diagram of the CD2 signaling pathway in T cells upon binding to its ligand LFA-3.

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